molecular formula C14H12BrN3S B2397559 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide CAS No. 311814-77-4

5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide

Cat. No. B2397559
CAS RN: 311814-77-4
M. Wt: 334.24
InChI Key: PDCVKSZRUGWGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide” is a chemical compound with the molecular formula C14H12BrN3S . It is a derivative of 1,3,4-thiadiazole, a family of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Anticancer Potential

Recent studies highlight the synthesis and evaluation of thiadiazole derivatives for their anticancer activities. Thiadiazole derivatives, closely related to the chemical structure of 5-Amino-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide, have shown promising results against a range of human cancer cell lines. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for in vitro anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines, showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure synthesized using a one-pot three-component method exhibited moderate to high levels of antitumor activities against various cancer cell lines, demonstrating potent inhibitory activities comparable to 5-fluorouracil (Fang et al., 2016).

Mechanism of Action Studies

Mechanistic studies involving these compounds have included molecular docking and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions to understand their probable mechanism of action and drug-like behavior. For example, the study by Tiwari et al. (2017) performed molecular docking to predict the action mechanism and computational study for ADMET properties, indicating good oral drug-like behavior for the synthesized compounds.

Antiproliferative Activity

Further research into the derivatives of thiadiazole has focused on their antiproliferative activity against various cancer cell lines. Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides were evaluated for their cell antiproliferation activity, with some compounds showing potent antiproliferative activity across carcinoma cell lines (Chandrappa et al., 2008).

properties

IUPAC Name

2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S.BrH/c15-14-16-13(11-7-3-1-4-8-11)17(18-14)12-9-5-2-6-10-12;/h1-10,15H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVKSZRUGWGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.